

physical properties of Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrafluoroterephthalonitrile**

Cat. No.: **B158556**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Tetrafluoroterephthalonitrile**

For Researchers, Scientists, and Drug Development Professionals

Tetrafluoroterephthalonitrile, also known as 1,4-dicyano-2,3,5,6-tetrafluorobenzene, is a versatile fluorinated aromatic compound. Its unique electronic properties, stemming from the presence of four highly electronegative fluorine atoms and two electron-withdrawing nitrile groups, make it a valuable building block in various fields, including materials science and medicinal chemistry.^[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and key reactions, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Tetrafluoroterephthalonitrile** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	C ₈ F ₄ N ₂	[2][3][4]
Molecular Weight	200.09 g/mol	[3][4][5]
Appearance	White to light yellow powder or crystals	[2][6]
Melting Point	196 - 200 °C	[2][3]
Boiling Point	243.3 °C (at 760 mmHg)	[3][6]
Density	~1.5 - 1.62 g/cm ³ (estimate)	[3][7]
Vapor Pressure	0.0324 mmHg at 25°C	[3][6][7]
Flash Point	100.9 °C	[3][7]
Refractive Index	1.474 (estimate)	[3][6][7]
Solubility	Soluble in hot methanol and acetone.[3][8]	

Experimental Protocols

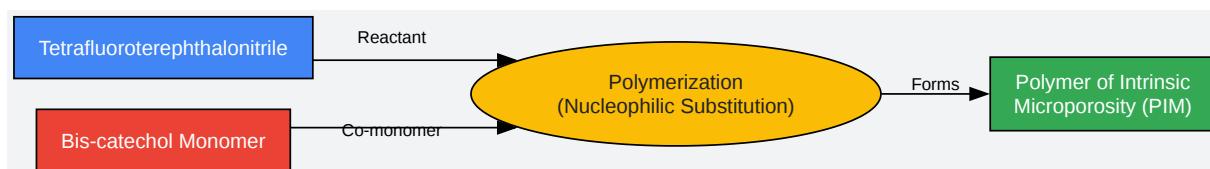
Synthesis of Tetrafluoroterephthalonitrile

A common method for the synthesis of **Tetrafluoroterephthalonitrile** involves a halogen exchange reaction starting from tetrachloroterephthalonitrile. The following protocol is based on established procedures.[5]

Materials:

- Tetrachloroterephthalonitrile
- Anhydrous Potassium Fluoride (dried at 500°C and pulverized)
- Anhydrous Dimethylformamide (DMF)

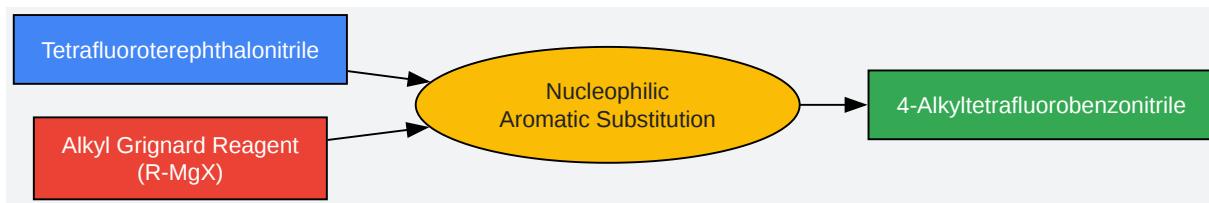
Procedure:


- A reaction vessel equipped with a reflux condenser is purged with nitrogen gas.
- Tetrachloroterephthalonitrile, anhydrous potassium fluoride, and anhydrous dimethylformamide are added to the reactor.
- The reaction mixture is heated to 130°C with continuous agitation.
- The reaction is allowed to proceed for approximately five hours.
- Upon completion, the reactor contents are poured into ice water.
- A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.
- The resulting solid product is isolated by filtration, washed with water, and subsequently dried.

This procedure typically yields **Tetrafluoroterephthalonitrile** in good purity.^[5]

Reactivity and Applications

The electron-deficient nature of the aromatic ring in **Tetrafluoroterephthalonitrile** dictates its reactivity, making it highly susceptible to nucleophilic aromatic substitution (S_NAr) reactions.^[1] This reactivity is harnessed in the synthesis of advanced materials and complex organic molecules.


One of the primary applications of **Tetrafluoroterephthalonitrile** is as a monomer in the synthesis of Polymers of Intrinsic Microporosity (PIMs).^[5] These polymers are characterized by their rigid and contorted structures that prevent efficient packing, leading to a high free volume and microporosity.

[Click to download full resolution via product page](#)

Workflow for the synthesis of a Polymer of Intrinsic Microporosity (PIM).

Tetrafluoroterephthalonitrile also readily reacts with Grignard reagents, which act as carbon nucleophiles. This reaction allows for the introduction of alkyl or aryl groups onto the fluorinated ring, displacing one of the fluorine atoms.[5]

[Click to download full resolution via product page](#)

*Reaction of **Tetrafluoroterephthalonitrile** with a Grignard reagent.*

Spectral Data

The characterization of **Tetrafluoroterephthalonitrile** is routinely performed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^{19}F and ^{13}C NMR spectra are available for this compound, providing detailed information about the fluorine and carbon environments within the molecule.[9][10]
- Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands corresponding to the C-F and C≡N bonds.[11][12] The strong electron-withdrawing nature of the substituents influences the positions of these bands.
- Mass Spectrometry (MS): Mass spectral data is available, confirming the molecular weight of the compound.[10][12] High-resolution mass spectrometry can be used for precise mass determination and structural elucidation.[13]

This compilation of physical properties and experimental data serves as a valuable resource for researchers and professionals working with **Tetrafluoroterephthalonitrile**, facilitating its

application in the development of novel materials and chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. Tetrafluoroterephthalonitrile | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 四氟对苯二腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tetrafluoroterephthalonitrile(1835-49-0) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Tetrafluoroterephthalonitrile(1835-49-0) IR2 [m.chemicalbook.com]
- 12. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of Tetrafluoroterephthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158556#physical-properties-of-tetrafluoroterephthalonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com